5-Methyl-6-morpholinonicotinaldehyde
Description
5-Methyl-6-morpholinonicotinaldehyde is a nicotinaldehyde derivative featuring a methyl group at the 5-position and a morpholino substituent at the 6-position of the pyridine ring. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s 2025 catalog, which lists all stock quantities as "discontinued" across multiple batch sizes .
Properties
CAS No. |
1355207-07-6 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.245 |
IUPAC Name |
5-methyl-6-morpholin-4-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-9-6-10(8-14)7-12-11(9)13-2-4-15-5-3-13/h6-8H,2-5H2,1H3 |
InChI Key |
MUVHDJBPQQAHKL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1N2CCOCC2)C=O |
Synonyms |
5-Methyl-6-Morpholinonicotinaldehyde |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds highlight key differences in substituents, synthesis, and availability:
5-Methyl-6-(phenylamino)nicotinaldehyde (1355193-89-3)
This analogue replaces the morpholino group with a phenylamino substituent at the 6-position. Analytical data for this compound include NMR, HPLC, and LC-MS profiles, ensuring high purity for research applications. Unlike 5-Methyl-6-morpholinonicotinaldehyde, it remains available through suppliers like Amadis Chemical .
4-(4-Aminophenoxy)-N-methylpicolinamide (Compound 4)
It serves as a key intermediate in synthesizing kinase inhibitors, as reported in Molecules (2015). Its synthesis involves multi-step routes starting from 4-chloro-N-methylpicolinamide, contrasting with the likely nucleophilic substitution or condensation methods used for nicotinaldehyde derivatives .
4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide (Compound 7)
This nitro-substituted picolinamide derivative demonstrates the impact of electron-withdrawing groups (e.g., fluoro and nitro) on reactivity. Synthesized via reflux in chlorobenzene, its nitro group enables further functionalization, such as reduction to amines—a strategy less applicable to aldehyde-containing compounds like this compound .
Data Table: Comparative Overview
Research Findings and Implications
In contrast, phenylamino (in 5-Methyl-6-(phenylamino)nicotinaldehyde) enhances aromatic π-π interactions but reduces polarity . Nitro and fluoro groups in Compound 7 increase electrophilicity, enabling selective reductions or substitutions—a feature absent in aldehyde derivatives .
Synthetic Accessibility: The discontinued status of this compound may reflect challenges in large-scale synthesis or shifting demand toward analogues like the phenylamino variant .
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